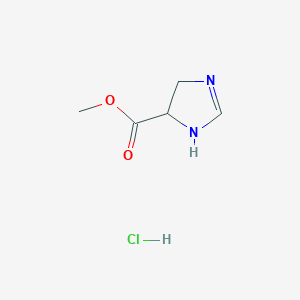

methyl 4,5-dihydro-1H-imidazole-4-carboxylate hydrochloride

Descripción general

Descripción

Methyl 4,5-dihydro-1H-imidazole-4-carboxylate hydrochloride is a chemical compound with the molecular formula C5H8N2O2·HCl It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3

Mecanismo De Acción

Target of Action

Methyl 4,5-dihydro-1H-imidazole-4-carboxylate hydrochloride is a derivative of imidazole . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties . The compound’s interaction with its targets and the resulting changes would depend on the specific biological activity it exhibits.

Biochemical Pathways

Given the wide range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple pathways could potentially be affected . The downstream effects would depend on the specific biological activity and the target of the compound.

Result of Action

Given the wide range of biological activities exhibited by imidazole derivatives, the compound could potentially have diverse effects at the molecular and cellular level .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dihydro-1H-imidazole-4-carboxylate hydrochloride typically involves the cyclization of amido-nitriles. One reported method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic and saturated heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4,5-dihydro-1H-imidazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different carboxylate derivatives, while reduction could produce various imidazole derivatives.

Aplicaciones Científicas De Investigación

Methyl 4,5-dihydro-1H-imidazole-4-carboxylate hydrochloride has several scientific research applications:

Biology: The compound’s imidazole ring structure makes it a valuable tool in studying enzyme mechanisms and protein interactions.

Comparación Con Compuestos Similares

Similar Compounds

Imidazole: The parent compound, imidazole, shares the core structure but lacks the carboxylate and methyl groups.

Histidine: An amino acid with an imidazole side chain, histidine is biologically significant and involved in enzyme catalysis.

Benzimidazole: A fused ring compound with a benzene ring attached to the imidazole, benzimidazole has applications in pharmaceuticals and agriculture.

Uniqueness

Methyl 4,5-dihydro-1H-imidazole-4-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Actividad Biológica

Methyl 4,5-dihydro-1H-imidazole-4-carboxylate hydrochloride is a compound that has garnered attention due to its potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an imidazole ring, which is known for its diverse biological activities. The compound's structure can be represented as follows:

- Chemical Formula : C₅H₈ClN₂O₂

- Molecular Weight : 162.58 g/mol

The imidazole ring allows for interactions with various biological targets, making it a valuable compound in pharmacological research.

Target Interactions

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and proteins involved in critical biochemical pathways. The imidazole derivatives are known to participate in:

- Enzyme Inhibition : Compounds with imidazole structures often act as inhibitors for various enzymes, including carbonic anhydrases and kinases.

- Protein Binding : The compound can bind to specific proteins, influencing their activity and stability.

Biochemical Pathways

The compound may influence multiple biochemical pathways due to the broad range of activities associated with imidazole derivatives. These pathways include:

- Cellular Signaling : Modulation of signaling pathways that regulate cell proliferation and apoptosis.

- Antimicrobial Activity : Potential effects on bacterial cell metabolism through inhibition of key enzymes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds derived from imidazole exhibit varying degrees of cytotoxicity against different cancer cell lines.

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | Doxorubicin (0.72) |

| HEPG2 (Liver Cancer) | 1.08 | Doxorubicin (0.72) |

| A549 (Lung Cancer) | 0.11 | Doxorubicin (0.72) |

These results suggest that this compound could serve as a promising lead compound in anticancer drug development.

Antimicrobial Activity

The compound has also shown potential antimicrobial effects against various bacterial strains. For example, studies have demonstrated its efficacy against Helicobacter pylori, a common gastric pathogen.

Case Studies and Research Findings

-

Antitumor Activity Study :

A study published in Cancer Biology & Therapy evaluated several imidazole derivatives for their cytotoxic effects on cancer cells. This compound was found to induce apoptosis in MCF-7 cells, with flow cytometry assays confirming dose-dependent effects . -

Enzyme Inhibition Study :

Research indicated that the compound selectively inhibits human carbonic anhydrases at nanomolar concentrations, showcasing its potential as a therapeutic agent for conditions involving dysregulated enzyme activity . -

Structure-Activity Relationship (SAR) :

A comprehensive SAR analysis revealed that modifications to the imidazole ring significantly impact the biological activity of related compounds, suggesting avenues for enhancing efficacy through chemical derivatization .

Propiedades

IUPAC Name |

methyl 4,5-dihydro-1H-imidazole-5-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2.ClH/c1-9-5(8)4-2-6-3-7-4;/h3-4H,2H2,1H3,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTBZQWYACCNIEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN=CN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.